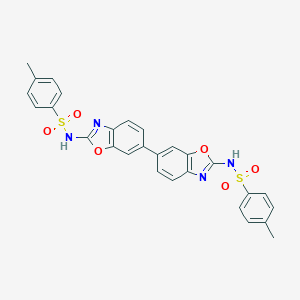
2-Methoxy-5,N-dimethyl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5,N-dimethyl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many solid tumors. The compound has shown promising results in scientific research for its potential use in cancer treatment.
Mécanisme D'action
The mechanism of action of 2-Methoxy-5,N-dimethyl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide involves the inhibition of CA IX. CA IX is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This process helps regulate pH in cancer cells. Inhibition of CA IX leads to an increase in intracellular acidity, which can lead to tumor cell death.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of CA IX. The compound has been shown to decrease extracellular pH and increase intracellular acidity in cancer cells. This can lead to a decrease in cell proliferation and an increase in cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Methoxy-5,N-dimethyl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide in lab experiments are its potent inhibition of CA IX and its selectivity towards this enzyme. The compound has shown promising results in preclinical studies for its potential use in cancer treatment. However, the limitations of using this compound include its low solubility in water and the need for further studies to determine its toxicity and efficacy in vivo.
Orientations Futures
There are several future directions for research on 2-Methoxy-5,N-dimethyl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide. These include:
1. Further studies to determine the toxicity and efficacy of the compound in vivo.
2. Development of more efficient synthesis methods to increase the yield and purity of the compound.
3. Investigation of the potential use of the compound in combination with other cancer therapies.
4. Development of new analogs of the compound with improved solubility and potency.
5. Investigation of the potential use of the compound in other diseases where CA IX is overexpressed, such as hypoxic ischemic encephalopathy and diabetic retinopathy.
In conclusion, this compound is a promising compound for its potential use in cancer treatment. Its potent inhibition of CA IX and selectivity towards this enzyme make it a promising candidate for further studies. However, more research is needed to determine its toxicity and efficacy in vivo and to develop more efficient synthesis methods and analogs with improved solubility and potency.
Méthodes De Synthèse
The synthesis of 2-Methoxy-5,N-dimethyl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with N,N-dimethylglycine ethyl ester in the presence of triethylamine and acetic acid. The resulting intermediate is then treated with oxalyl chloride and pyrrolidine to obtain the final product.
Applications De Recherche Scientifique
2-Methoxy-5,N-dimethyl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide has been extensively studied for its potential use in cancer treatment. The compound has shown selective inhibition of CA IX, which is overexpressed in many solid tumors. CA IX plays a crucial role in the regulation of pH in cancer cells, and its inhibition can lead to tumor cell death.
Propriétés
Formule moléculaire |
C15H22N2O4S |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
2-methoxy-N,5-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H22N2O4S/c1-12-6-7-13(21-3)14(10-12)22(19,20)16(2)11-15(18)17-8-4-5-9-17/h6-7,10H,4-5,8-9,11H2,1-3H3 |
Clé InChI |
DQCGSFIVVYFUHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)N2CCCC2 |
SMILES canonique |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine](/img/structure/B296104.png)
![2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole)](/img/structure/B296106.png)
![2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone](/img/structure/B296108.png)


![8-methyl-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B296112.png)

![9,10-dimethyl-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one](/img/structure/B296117.png)
![N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid](/img/structure/B296122.png)

